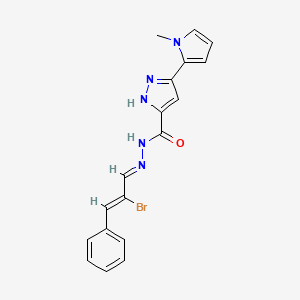

![molecular formula C22H19N5O2S B5543153 4-{[4-(苄氧基)-3-甲氧基亚苄基]氨基}-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5543153.png)

4-{[4-(苄氧基)-3-甲氧基亚苄基]氨基}-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol" belongs to the class of triazole derivatives, which are known for their diverse pharmacological activities. The focus here is on the chemical aspects of this compound, including its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of triazole derivatives involves multiple steps, including the preparation of key intermediates through reactions such as condensation, cyclization, and substitution. A typical process for synthesizing such compounds involves starting from simple precursors like thiosemicarbazides or hydrazides, which are then reacted with various aldehydes to form arylidene hydrazides. Further cyclization and alkylation steps yield the final triazole compounds (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the dihedral angles, bond lengths, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with biological targets (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of functional groups such as the benzyloxy and methoxybenzylidene groups can influence the reactivity of the triazole ring, leading to the formation of new compounds with potential biological activity. The chemical properties of these compounds are often studied in the context of their antimicrobial, anticancer, and anti-inflammatory activities, providing a link between chemical structure and biological function (Bekircan et al., 2008).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulation (Srivastava et al., 2016).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological molecules are critical aspects of the chemical properties of triazole derivatives. Studies on these compounds often focus on their potential as inhibitors of enzymes or receptors, highlighting the importance of specific functional groups in mediating these interactions (Hanif et al., 2012).

科学研究应用

合成与抗癌评估

已合成与请求的化合物结构相似的源自 1,2,4-三唑的化合物,并评估了其对多种癌症类型的抗癌活性。研究表明这些化合物抑制癌细胞生长的潜力,突出了它们在开发新的抗癌剂中的重要性 (Bekircan, Kucuk, Kahveci, & Bektaş, 2008)。

抗氧化和 α-葡萄糖苷酶抑制活性

另一项研究重点是合成和评估含有 1,2,4-三唑环的席夫碱的抗氧化和 α-葡萄糖苷酶抑制活性。这些发现强调了三唑衍生物在治疗氧化应激相关疾病和通过抑制 α-葡萄糖苷酶来控制糖尿病中的治疗潜力 (Pillai 等人,2019)。

抗菌活性

1,2,4-三唑衍生物的抗菌特性已得到广泛研究,揭示了它们对多种微生物的有效性。这项研究有助于持续寻找能够对抗耐药菌株的细菌和真菌的新型抗菌剂 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010)。

缓蚀作用

此外,某些三唑衍生物可用作金属的有效缓蚀剂,展示了这些化合物的化学多功能性和工业应用。它们在金属表面形成保护层的能力可以显着减少腐蚀,这对于延长金属结构的寿命至关重要 (Ansari, Quraishi, & Singh, 2014)。

安全和危害

未来方向

属性

IUPAC Name |

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S/c1-28-20-12-17(9-10-19(20)29-15-16-6-3-2-4-7-16)13-24-27-21(25-26-22(27)30)18-8-5-11-23-14-18/h2-14H,15H2,1H3,(H,26,30)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGWVXHPUUDOEO-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)